molecular formula C6H10BNaO6 B8817111 Sodium triacetoxy-borohydride

Sodium triacetoxy-borohydride

Cat. No. B8817111
M. Wt: 211.94 g/mol
InChI Key: HHYFEYBWNZJVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium triacetoxy-borohydride is a useful research compound. Its molecular formula is C6H10BNaO6 and its molecular weight is 211.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium triacetoxy-borohydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium triacetoxy-borohydride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Sodium triacetoxy-borohydride

Molecular Formula

C6H10BNaO6

Molecular Weight

211.94 g/mol

IUPAC Name

sodium;triacetyloxyboranuide

InChI

InChI=1S/C6H10BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h7H,1-3H3;/q-1;+1

InChI Key

HHYFEYBWNZJVFQ-UHFFFAOYSA-N

Canonical SMILES

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of sodium borohydride (69.8 mg.) in benzene (15 ml.) is treated with acetic acid (92 mg.) and refluxed for 1 hour under nitrogen to afford a clear solution of sodium triacetoxyborohydride. To this solution is added a solution of 2S,3R,6R-6-(2-oxoethyl)-2-methyl-2-(4,8-dimethyl-5-oxo-7-nonenyl)-3,6-oxidooxepane (158 mg.) in benzene (5 ml.) and the mixture refluxed for 5 hours under nitrogen. The solvent is removed in vacuo, the residue diluted with water and extracted with methylene chloride. Removal of the solvent from the dried organic phase affords a residue which is plate chromatographed on silica gel, using ethyl acetate:chloroform (4:1) as the developing solvent. The major band is eluted with ethyl acetate to afford 2S,3R-6-(2-hydroxyethyl)-2-methyl-2-(4,8-dimethyl-5-oxo-7-nonenyl)-3,6-oxidooxepane (121 mg.):
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69.8 mg
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15 mL
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92 mg
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Synthesis routes and methods II

Procedure details

A benzene suspension of 8 equivalents of sodium borohydride was refluxed with 6.5 equiv. of glacial acetic acid for 15 minutes under a nitrogen atmosphere to give a clear solution of sodium triacetoxyborohydride. To this solution was added a benzene solution of 510 mg; 1 mmol of compound (III-a) and the mixture was refluxed for 1 hour. The reaction mixture was then diluted with water and extracted with chloroform. The further work-up and column chromatographic purification described in Example 4 were carried out, to give the title compound as characterized in Example 4. The yield according to this procedure was higher than in Example 4.
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